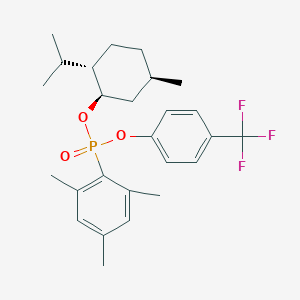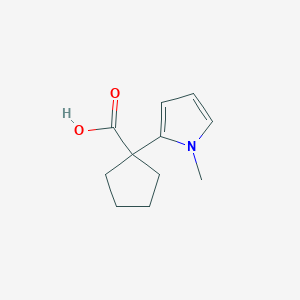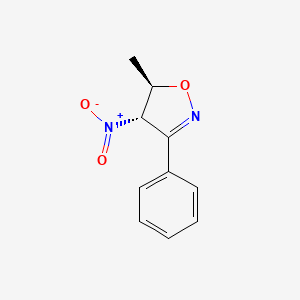![molecular formula C15H10Cl2N2OS B12896175 1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- CAS No. 540740-77-0](/img/structure/B12896175.png)
1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their potential therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- involves several steps. One common method includes the reaction of 5-chloro-1H-indole-2-carboxylic acid with 4-chlorothiophenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- has been studied for its potential therapeutic effects, particularly as a brain-type glycogen phosphorylase inhibitor. This compound has shown promise in alleviating hypoxia/reoxygenation injury in astrocytes, improving cell viability, and reducing oxidative stress . Additionally, it has applications in the development of novel drugs for treating ischemic brain injury .
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- involves its interaction with molecular targets such as brain-type glycogen phosphorylase (PYGB). By inhibiting PYGB, this compound helps regulate glucose metabolism, reduce apoptosis, and improve cellular energy metabolism during ischemic conditions . This protective effect is crucial for potential therapeutic applications in treating cerebral ischemia .
Comparison with Similar Compounds
Similar compounds to 1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- include other indole derivatives such as:
5-Fluoro-1H-indole-2-carboxamide: Known for its antiviral properties.
1H-Indole-3-carboxamide: Studied for its antimicrobial activity.
5-Chloro-1H-indole-2-carboxylic acid: Used as a precursor in the synthesis of various indole derivatives.
The uniqueness of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- lies in its dual chlorine substitution and thioether linkage, which contribute to its specific biological activities and potential therapeutic applications .
Properties
CAS No. |
540740-77-0 |
|---|---|
Molecular Formula |
C15H10Cl2N2OS |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
5-chloro-3-(4-chlorophenyl)sulfanyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-8-1-4-10(5-2-8)21-14-11-7-9(17)3-6-12(11)19-13(14)15(18)20/h1-7,19H,(H2,18,20) |
InChI Key |
PUQHYHKIDHUKMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


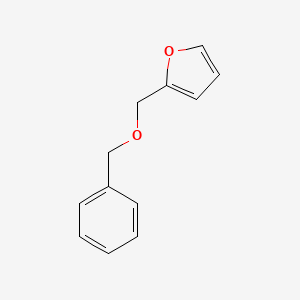



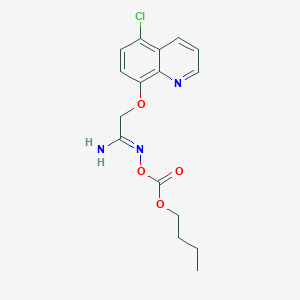
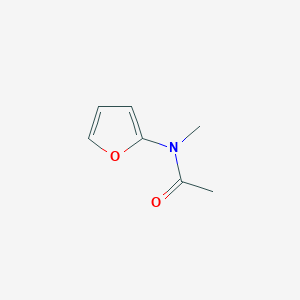
![2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12896137.png)
